N-(4-ethylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with ethylphenyl, nitro, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactionsFor instance, the nitro group can be introduced via nitration using nitric acid and sulfuric acid, while the pyridinyl group can be added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The pyridinyl group can be involved in Suzuki-Miyaura coupling reactions with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the ethylphenyl ring.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The nitro group can participate in redox reactions, while the pyridinyl group can engage in hydrogen bonding and π-π interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the ethylphenyl and nitro groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of an ethylphenyl group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar but with a different substitution pattern.
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylphenyl group enhances its lipophilicity, while the nitro group provides redox activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-4-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19N3O3/c1-2-16-6-8-17(9-7-16)15-23(20-5-3-4-14-22-20)21(25)18-10-12-19(13-11-18)24(26)27/h3-14H,2,15H2,1H3 |
InChI Key |
LKUDUYQOBGQYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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